molecular formula C16H15NO B075244 1-(9-ethyl-9H-carbazol-3-yl)ethanone CAS No. 1484-04-4

1-(9-ethyl-9H-carbazol-3-yl)ethanone

Cat. No. B075244
CAS RN: 1484-04-4
M. Wt: 237.3 g/mol
InChI Key: AAMBQMDRFSEKOF-UHFFFAOYSA-N
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Description

1-(9-ethyl-9H-carbazol-3-yl)ethanone is a carbazole derivative that has garnered interest in the scientific community for its synthesis, molecular structure, chemical reactions, and properties. Carbazole derivatives are notable for their applications in materials science, including their use as photoinitiators and in the development of fluorescent probes and luminescent materials.

Synthesis Analysis

The synthesis of carbazole derivatives, including 1-(9-ethyl-9H-carbazol-3-yl)ethanone, typically involves multi-step organic reactions such as condensation, acylation, and oximation. For example, Abdullah M. Asiri and colleagues have demonstrated the preparation of similar carbazole derivatives through reactions involving carbazole-3-carbaldehyde and various reagents under specific conditions, showcasing the diverse synthetic routes available for these compounds (Asiri et al., 2017).

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques confirm the presence of the carbazole core and the ethanone moiety, providing insights into the electronic and spatial configuration of these molecules. Studies by researchers like Liang Zhao et al. have utilized these methods to confirm the structures of related carbazole photoinitiators (Zhao et al., 2011).

Chemical Reactions and Properties

Carbazole derivatives undergo various chemical reactions, including complexation and photophysical interactions. For instance, the formation of charge-transfer complexes and the study of their photophysical properties are critical for understanding the utility of these compounds in applications such as organic electronics and fluorescent materials (Asker & Masnovi, 2009).

Physical Properties Analysis

The physical properties of carbazole derivatives like 1-(9-ethyl-9H-carbazol-3-yl)ethanone, such as solubility, melting points, and crystalline structure, are essential for their application in material science. Single-crystal X-ray diffraction studies provide detailed information about the crystalline structure, contributing to a deeper understanding of their physical characteristics and how they influence material properties (Kant et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, photostability, and electron-donating capacity, define the utility of carbazole derivatives in various applications. Investigations into their charge-transfer complexations, photoinitiation activities, and fluorescent properties highlight the versatility of these compounds (Zhang et al., 2013).

Scientific Research Applications

  • Optical and Photophysical Properties :

    • A study by Asiri et al. (2017) investigated the optical and photophysical properties of a compound similar to 1-(9-ethyl-9H-carbazol-3-yl)ethanone. This research highlighted its potential use in determining the critical micelle concentration of certain substances and as a photostable probe in various solvents (Asiri, Al-Dies, & Khan, 2017).
  • Biological Evaluation :

    • Muralikrishna (2018) synthesized and evaluated a derivative of 1-(9-ethyl-9H-carbazol-3-yl)ethanone for biological applications. The study focused on the compound's synthesis and potential medicinal applications (Muralikrishna, 2018).
  • Antinociceptive Activity :

    • Research by Rajasekaran and Thampi (2005) involved synthesizing derivatives of a similar compound and testing them for antinociceptive (pain-relieving) activity. This study contributes to understanding the medicinal properties of such compounds (Rajasekaran & Thampi, 2005).
  • Photoluminescence in LEDs :

    • Liu et al. (2013) developed a europium(III) complex based on a deprotonated derivative of 1-(9-ethyl-9H-carbazol-3-yl)ethanone. This complex showed potential for use in red emission LEDs, highlighting its photoluminescence properties (Liu et al., 2013).
  • Selective Fluorescent Probe for Chromium(III) :

    • A novel derivative was synthesized by Zhang et al. (2013) as a selective fluorescent probe for detecting Chromium(III), demonstrating its application in chemical sensing (Zhang et al., 2013).
  • Radical Scavenging Activity :

    • Naik et al. (2010) synthesized carbazole derivatives and evaluated them for their radical scavenging activity, indicating potential antioxidant applications (Naik, Kumar, & Swetha, 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMBQMDRFSEKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385731
Record name 1-(9-ethyl-9H-carbazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9-ethyl-9H-carbazol-3-yl)ethanone

CAS RN

1484-04-4
Record name 1-(9-ethyl-9H-carbazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Liu, DG Ma, J Bai - Journal of Luminescence, 2019 - Elsevier
A new iridium complex [(DfPPy) 2 Ir(PhCzKt)] was synthesized, its the cyclometalated ligand and auxiliary ligand are 2-(2,4-difluorophenyl)pyridine and 1-(4-(tert-butyl)phenyl)-3-(9-ethyl…
Number of citations: 5 www.sciencedirect.com
DBC Leslee, S Karuppannan - Journal of Photochemistry and Photobiology …, 2022 - Elsevier
A unique carbazole-N,N-dimethylbenzamine chalcone probe was designed for a selective, sensitive fluorescent detection of threatening explosive Picric acid. The fluorescence of the …
Number of citations: 5 www.sciencedirect.com
Y Venkatesh, Y Rajesh, S Karthik… - The Journal of …, 2016 - ACS Publications
A new fluorescent photoremovable protecting group (FPRPG) based on acetylcarbazole framework has been explored for the first time release of single and dual (similar or different) …
Number of citations: 36 pubs.acs.org
RV Syutkin, GG Abashev, EV Shklyaeva… - Russian Journal of …, 2011 - Springer
Condensations of aromatic carbo- and heterocyclic ketones and aldehydes in methanol gave new chalcones containing carbazole fragments, 1,3-diaryl(9-R-9H-carbazol-3-yl)prop-2-en-…
Number of citations: 22 link.springer.com
Y Venkatesh, S Nandi, M Shee, B Saha… - European Journal of …, 2017 - Wiley Online Library
In this paper, we present fluorescent photoremovable protecting groups (FPRPG) based on bis‐acetyl carbazole for the release of two different functional groups such as carboxylic …
H Tang, Y Ye, Q Chen, M Ren, X Li, H Li, Y Wang… - Optical Materials, 2020 - Elsevier
A reddish-orange-emitting cationic iridium(III) complex [(dfppy) 2 Ir(EPTC)]PF 6 (dfppy: 2-(2,4-difluorophenyl)pyridine, EPTC: 9-ethyl-3-(3-(pyridin-2-yl)-1,2,4-triazin-5-yl)-9H-carbazole) …
Number of citations: 6 www.sciencedirect.com
A Ghinet, N Van Hijfte, P Gautret, B Rigo, H Oulyadi… - Tetrahedron, 2012 - Elsevier
The optimization of the synthesis of 5-aryl-2-pyrrolidinones through decarbonylation of pyroglutamic acid in Eaton’s reagent, in presence of aromatic derivatives, is described. The …
Number of citations: 7 www.sciencedirect.com
H Tang, Z Zhang, C Cong, K Zhang - Russian Journal of Organic …, 2009 - Springer
A novel β-diketone containing carbazole and 2,5-diphenyl-1,3,4-oxadiazole fragments as hole- and electron-transporting functional groups, respectively, was synthesized via efficient …
Number of citations: 10 link.springer.com

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